molecular formula C7H16N4O B109207 1-Piperazineacetic acid, 4-methyl-, hydrazide CAS No. 24632-44-8

1-Piperazineacetic acid, 4-methyl-, hydrazide

Cat. No. B109207
CAS RN: 24632-44-8
M. Wt: 172.23 g/mol
InChI Key: FNXGWGAOSHYTSX-UHFFFAOYSA-N
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Patent
US04761415

Procedure details

A solution of 2-(4-methyl-1-piperazinyl)acetic acid, methyl ester (16.3 g., 0.0946 mole) and hydrazine monohydrate (7.0 ml., 0.142 mole) in ethanol (100 ml.) was refluxed for 17 hours and the solvent was removed under vacuum. The residue was triturated with ether with cooling at -78° and the resulting solid was filtered. The product was triturated again with ether-ethyl acetate to give 2-(4-methyl-1-piperazinyl)acetic acid, hydrazide as a solid melting at 87°-89° C. (8.94 g., 55%).
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]([O:11]C)=O)[CH2:4][CH2:3]1.O.[NH2:14][NH2:15]>C(O)C>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][C:9]([NH:14][NH2:15])=[O:11])[CH2:6][CH2:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
CN1CCN(CC1)CC(=O)OC
Name
Quantity
7 mL
Type
reactant
Smiles
O.NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether
TEMPERATURE
Type
TEMPERATURE
Details
with cooling at -78°
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
The product was triturated again with ether-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)CC(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.